N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C27H27N5O3S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 501.18346091 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as aminopyrimidines, have been found to interact with various enzymes and receptors
Mode of Action
It is likely that it interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions, as is common for many aminopyrimidines . The presence of the morpholine group may also influence the compound’s interaction with its targets .
Biochemical Pathways
Aminopyrimidines are known to be involved in a wide range of biological processes, including dna synthesis and signal transduction . The compound’s effect on these pathways would depend on its specific targets.
Pharmacokinetics
The presence of functional groups such as the sulfonamide and morpholine may influence these properties
Result of Action
Depending on its targets and mode of action, it could potentially influence cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and therefore its ability to interact with its targets could be influenced by pH .
Biological Activity
N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a biphenyl moiety, and a pyrimidine derivative with a morpholine ring. Its chemical structure can be represented as follows:
Key Functional Groups:
- Sulfonamide Group: Imparts antibacterial properties.
- Morpholine Ring: Enhances solubility and bioavailability.
- Pyrimidine Core: Provides structural diversity and biological activity.
The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is critical for folate synthesis in bacteria. Additionally, the compound may interact with various enzymes and receptors through hydrogen bonding and π-π stacking interactions facilitated by its aromatic rings.
Antimicrobial Properties
Studies have demonstrated that sulfonamides exhibit broad-spectrum antimicrobial activity. The compound's structural components suggest potential efficacy against various pathogens, including bacteria and fungi. For instance:
- In vitro Studies: The compound has shown inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action: By inhibiting folate synthesis, it disrupts nucleic acid synthesis in bacteria.
Anticancer Activity
Recent research indicates that compounds with similar structures have been evaluated for anticancer properties. The following points summarize findings related to the anticancer potential of related pyrimidine derivatives:
- Cell Line Studies: Compounds structurally related to this compound have demonstrated cytotoxicity in various cancer cell lines.
- Mechanism of Action: These compounds may induce apoptosis through the modulation of signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted by Phuangsawai et al. (2022) evaluated the antimicrobial efficacy of various pyrimidine derivatives. The findings indicated that compounds with similar structural features exhibited potent activity against Plasmodium falciparum, showcasing their potential as anti-malarial agents .
Study 2: Anticancer Potential
In another investigation, the anticancer activity of phenylurea substituted pyrimidines was assessed. The study reported that certain derivatives displayed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range . This suggests that this compound may similarly exhibit promising anticancer properties.
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-20-19-26(32-15-17-35-18-16-32)30-27(28-20)29-23-9-11-24(12-10-23)31-36(33,34)25-13-7-22(8-14-25)21-5-3-2-4-6-21/h2-14,19,31H,15-18H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUUDXWYFWMZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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